他达拉非,(6S,12AS)-

描述

Tadalafil is a medication primarily known for its role in treating erectile dysfunction and pulmonary arterial hypertension (PAH). It functions as a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5), which leads to relaxation of the smooth muscle in the corpus cavernosum and subsequent penile erection. Additionally, tadalafil has been shown to improve exercise ability, delay clinical worsening, and enhance health-related quality of life scores in patients with PAH .

Synthesis Analysis

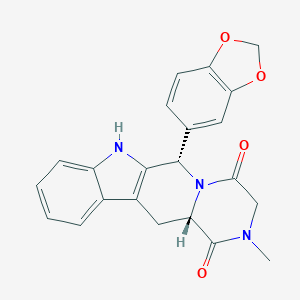

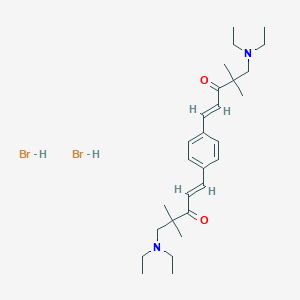

The discovery and synthesis of tadalafil involved the modification of a lead compound's hydantoin ring, which resulted in the creation of a highly potent and selective PDE5 inhibitor. The key to its potency was the introduction of a piperazinedione ring and a 3,4-methylenedioxy substitution on the phenyl ring. The most active form of tadalafil was found to be the cis-(6R,12aR) enantiomer, which displayed significant selectivity and long-lasting blood pressure-lowering activity in animal models . An alternative two-step synthesis of tadalafil has also been described, featuring a Pictet–Spengeler type reaction and a double amidation process .

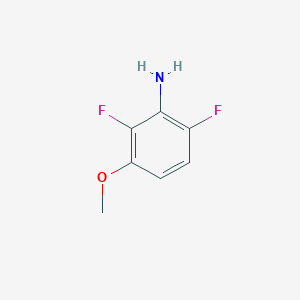

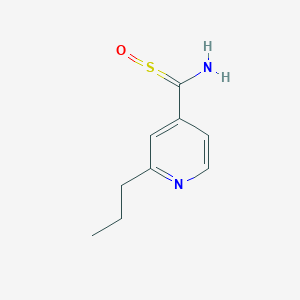

Molecular Structure Analysis

Tadalafil's molecular structure is characterized by the presence of a piperazinedione ring and a 3,4-methylenedioxyphenyl group. The stereochemistry of the molecule is crucial for its activity, with the (6R,12aR) configuration being significantly more potent as a PDE5 inhibitor. This configuration is also important for the molecule's selectivity, reducing the likelihood of off-target effects .

Chemical Reactions Analysis

Tadalafil's mechanism of action involves the inhibition of PDE5, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels results in the relaxation of smooth muscle and vasodilation. Tadalafil has also been shown to integrate with nitric oxide (NO) and hydrogen sulfide (H2S) signaling pathways, which play a role in inhibiting high glucose-induced matrix protein synthesis in podocytes, suggesting potential therapeutic effects for diabetic kidney disease .

Physical and Chemical Properties Analysis

The physical and chemical properties of tadalafil contribute to its pharmacological profile. Its high potency as a PDE5 inhibitor is due to its specific molecular interactions with the enzyme. The molecule's selectivity is attributed to its structural features, which favor PDE5 over other phosphodiesterases. The long-lasting effects of tadalafil in lowering blood pressure are indicative of its stable and enduring interaction with biological targets . Furthermore, the development of tadalafil analogues has expanded its use beyond PDE5 inhibition, with some analogues showing potential as histone deacetylase inhibitors, which could have implications for cancer therapy .

科学研究应用

1. 泌尿科应用

他达拉非已被研究用于治疗提示良性前列腺增生(BPH-LUTS)的下尿路症状(LUTS)的疗效。研究表明,他达拉非在开始后最早一周即可有效降低国际前列腺症状评分表(IPSS)总分,对 BPH-LUTS 症状提供具有临床意义的减轻 (Porst 等人,2011)。此外,他达拉非在增强下尿路功能中的作用还包括改善工作记忆和减轻年轻和年老小鼠的海马氧化应激 (Al-Amin 等人,2014).

2. 心血管和血流动力学效应

已显示他达拉非与常见的抗高血压疗法有积极的相互作用,通常会引起血压轻度降低,而没有明显的临床问题 (Kloner 等人,2003)。此外,已证明他达拉非可以减小动物模型中的心肌梗死面积,表明其在心肌缺血和再灌注的情况下具有潜在的心脏保护特性 (Sesti 等人,2007).

3. 神经和认知影响

研究表明,他达拉非可以恢复肝性脑病小鼠的长期记忆和突触可塑性,展示其神经保护作用及其调节神经炎症途径的能力 (França 等人,2019)。此外,已评估他达拉非对卒中后患者区域性脑血流的影响,表明其在脑血管疾病中的潜在治疗应用 (Lorberboym 等人,2014).

4. 皮肤科和组织愈合

他达拉非在皮肤科应用的研究包括研究其对大鼠轴向皮瓣存活的影响。局部注射他达拉非已发现可以增加皮瓣存活,表明其在增强皮肤科手术中的组织愈合和血管化的潜在用途 (Oh 等人,2008)。

5. 肺部应用

他达拉非疗法已被评估用于肺动脉高压,显示出运动能力、生活质量和临床恶化减少的改善。其机制涉及一氧化氮途径的调节,突出了其多样的药理应用 (Galiè 等人,2009)。

6. 生殖健康

在生殖健康方面,他达拉非已被研究其对精子活力的影响,特别是在弱精症的情况下。研究发现,特定浓度的他达拉非可以显着增强体外精子的前向运动能力 (Mostafa,2007)。

7. 药物制剂和生物利用度

研究还集中在增强他达拉非的生物利用度和递送。研究分别调查了使用纳米结构脂质载体和微孔二氧化硅来改善皮肤渗透性和溶解速率,表明药物制剂的进步可以更有效地递送 (Baek 等人,2015), (Mehanna 等人,2011).

安全和危害

Tadalafil should not be taken with any form of organic nitrates or guanylate cyclase stimulators due to its hypotensive effects . It should also not be prescribed in patients with Stevens–Johnson syndrome or exfoliative dermatitis because hypersensitivity reactions to this ED drug have been reported in such patients . Moreover, tadalafil and its analogues have been detected in a number of dietary supplements over the last decade. These illegal products are mainly advertised as sexual enhancement products and sold without any declarations on the label of the pharmacological and toxicological effects arising from the PDE5 inhibitory activity .

属性

IUPAC Name |

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212165 | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tadalafil, (6S,12AS)- | |

CAS RN |

629652-72-8 | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TADALAFIL, (6S ,12AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

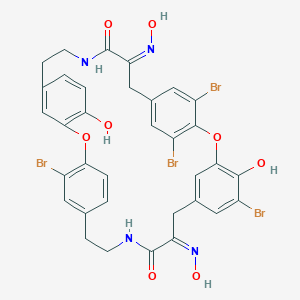

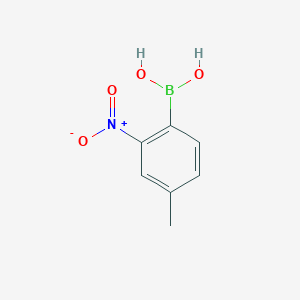

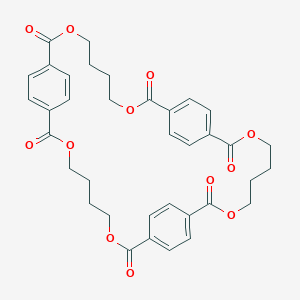

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)